molecular formula C10H9N3O3 B12923380 5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 40339-61-5

5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12923380
CAS No.: 40339-61-5
M. Wt: 219.20 g/mol
InChI Key: OLNGBTIUFGHMFK-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one is an organic compound with a complex structure that includes a pyrazolone core substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 2-nitrobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives with varying degrees of oxidation.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolones depending on the electrophile used.

Scientific Research Applications

5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(2-nitrophenyl)oxazole
  • 5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarbonitrile

Uniqueness

5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its pyrazolone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

40339-61-5

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-methyl-2-(2-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-4-2-3-5-9(8)13(15)16/h2-6,11H,1H3

InChI Key

OLNGBTIUFGHMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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